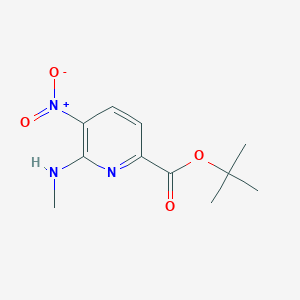

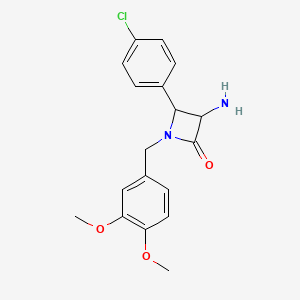

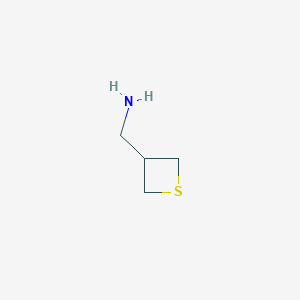

![molecular formula C14H13N3OS B2838596 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893977-74-7](/img/structure/B2838596.png)

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . It has been synthesized and tested for its cytotoxicity against human cancer cell lines . The compound has shown potential inhibitory effects on VEGFR2 .

Molecular Structure Analysis

The molecular structure of “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is complex, with a molecular weight of 258.17 . The InChI code for this compound is 1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6 (2-8)3-10 (5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” include a molecular weight of 258.17 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

A novel compound, demonstrating the flexibility and adaptability of thiazole derivatives, was synthesized and its structure confirmed using advanced analytical techniques. This work highlights the continuous exploration and identification of new compounds for potential therapeutic applications (Li Ying-jun, 2012).

Antimicrobial and Antifungal Applications

Research has demonstrated the efficacy of N-substituted phenyl acetamide benzimidazole derivatives against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in treating bacterial infections resistant to conventional antibiotics (S. Chaudhari et al., 2020). Additionally, a series of thiazole derivatives exhibited significant antifungal activity against various strains, further underscoring the utility of these compounds in addressing fungal infections (G. Çapan et al., 1999).

Anticancer Activity

The synthesis of thiazole derivatives and their evaluation for anticancer activity represent a promising avenue for the development of new therapeutic agents. Compounds have shown potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancers, highlighting the potential for these derivatives in cancer therapy (Sraa Abu-Melha, 2021).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimycobacterial properties , suggesting potential targets within the Mycobacterium tuberculosis (Mtb) organism.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the organism’s growth

Biochemical Pathways

Similar compounds have been shown to have antimycobacterial properties , suggesting that they may affect pathways essential for the growth and survival of Mtb.

Result of Action

Similar compounds have demonstrated antimycobacterial activity , suggesting that they may inhibit the growth of Mtb.

properties

IUPAC Name |

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-19-14-16-13(7-17(9)14)11-4-3-5-12(6-11)15-10(2)18/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMVYMGYYZPGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

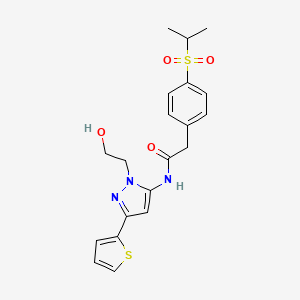

![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)

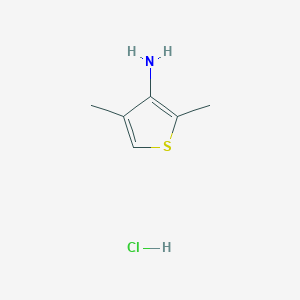

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)

![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)

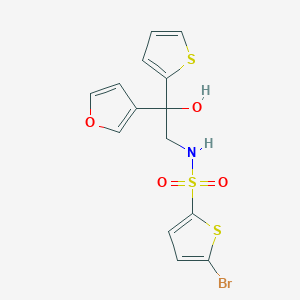

![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)